2-[3-(2-bromophenoxy)propoxy]-1,3-dimethoxybenzene
Description
2-[3-(2-bromophenoxy)propoxy]-1,3-dimethoxybenzene is an organic compound that belongs to the class of aromatic ethers This compound is characterized by the presence of a bromophenoxy group and a dimethoxybenzene moiety connected through a propoxy linker
Properties
IUPAC Name |
2-[3-(2-bromophenoxy)propoxy]-1,3-dimethoxybenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19BrO4/c1-19-15-9-5-10-16(20-2)17(15)22-12-6-11-21-14-8-4-3-7-13(14)18/h3-5,7-10H,6,11-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUCRXAZDPHJRPV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC=C1)OC)OCCCOC2=CC=CC=C2Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19BrO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(2-bromophenoxy)propoxy]-1,3-dimethoxybenzene typically involves the following steps:
Preparation of 2-bromophenol: This can be achieved by bromination of phenol using bromine in the presence of a suitable catalyst.
Formation of 2-bromophenoxypropane: 2-bromophenol is reacted with 1,3-dibromopropane in the presence of a base such as potassium carbonate to form 2-bromophenoxypropane.
Coupling with 1,3-dimethoxybenzene: The final step involves the reaction of 2-bromophenoxypropane with 1,3-dimethoxybenzene under basic conditions to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2-[3-(2-bromophenoxy)propoxy]-1,3-dimethoxybenzene can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The aromatic rings can undergo oxidation to form quinones or other oxidized derivatives.
Reduction Reactions: The compound can be reduced to remove the bromine atom or to hydrogenate the aromatic rings.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium amide, thiourea, and other nucleophiles. Reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Major Products Formed
Substitution Reactions: Products include substituted phenoxypropoxy derivatives.
Oxidation Reactions: Products include quinones and other oxidized aromatic compounds.
Reduction Reactions: Products include dehalogenated or hydrogenated derivatives.
Scientific Research Applications
2-[3-(2-bromophenoxy)propoxy]-1,3-dimethoxybenzene has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: It can be used as a probe to study the interactions of aromatic ethers with biological macromolecules.
Industry: Used in the development of advanced materials and as an intermediate in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 2-[3-(2-bromophenoxy)propoxy]-1,3-dimethoxybenzene depends on its specific application. In general, the compound can interact with molecular targets such as enzymes, receptors, or nucleic acids through various types of non-covalent interactions, including hydrogen bonding, hydrophobic interactions, and π-π stacking. These interactions can modulate the activity of the target molecules and lead to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-[3-(2-chlorophenoxy)propoxy]-1,3-dimethoxybenzene
- 2-[3-(2-fluorophenoxy)propoxy]-1,3-dimethoxybenzene
- 2-[3-(2-iodophenoxy)propoxy]-1,3-dimethoxybenzene
Uniqueness
2-[3-(2-bromophenoxy)propoxy]-1,3-dimethoxybenzene is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with other molecules. The bromine atom can participate in halogen bonding, which is not possible with the other halogen derivatives. This can lead to different biological activities and applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
